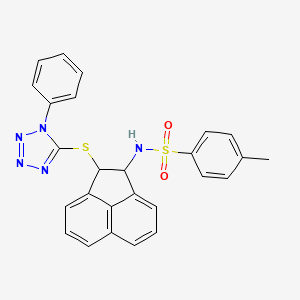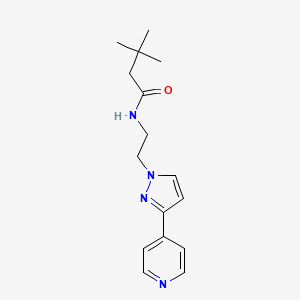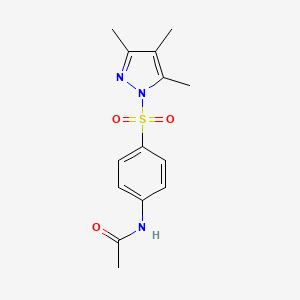
N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide, commonly known as TPSA, is a chemical compound with potential applications in the field of medicinal chemistry. TPSA is a sulfonyl-containing compound that has shown promising results in scientific research, particularly in the area of cancer treatment. In
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
A study by Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and used them to construct Co(II) and Cu(II) coordination complexes. These complexes, characterized by single crystal X-ray crystallography among other techniques, demonstrated significant in vitro antioxidant activity, as assessed by DPPH, ABTS, and FRAP assays. The research illustrates the potential of pyrazole-acetamide derivatives in the development of coordination complexes with therapeutic applications, particularly as antioxidants [Chkirate et al., 2019].
Antimicrobial Agents
Darwish et al. (2014) aimed to synthesize new heterocyclic compounds incorporating the sulfamoyl moiety to serve as antimicrobial agents. Through various chemical reactions, a series of compounds were created and showed promising in vitro antibacterial and antifungal activities. This study underscores the versatility of sulfonamide-based compounds, like N-(4-((3,4,5-trimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)acetamide, in generating potent antimicrobial agents [Darwish et al., 2014].
Anti-amoebic Agent and Molecular Docking
Shukla and Yadava (2020) conducted quantum mechanical calculations and molecular docking studies on a molecule structurally similar to this compound, revealing its potential as an anti-amoebic agent. The molecule showed a small HOMO-LUMO energy gap, indicating chemical reactivity, and docking simulations suggested it could serve as a lead molecule for treating Entamoeba histolytica infections [Shukla & Yadava, 2020].
Carbonic Anhydrase Inhibitors
A study by Tuğrak et al. (2021) focused on compounds containing sulfonamide, pyrazole, and chalcone groups, highlighting their wide range of biological activities, including inhibition of carbonic anhydrase (CA) enzymes. The research identified new drug candidates with potent CA inhibitory activities, which are relevant for treating conditions such as retinal and cerebral edema, epilepsy, and glaucoma [Tuğrak et al., 2021].
Antitumor Activity
Alqasoumi et al. (2009) selected sulfaphenazole, a sulfonamide derivative, as a starting material to synthesize novel acetamide, pyrrole, and other derivatives, evaluating their antitumor activity. One compound showed effectiveness exceeding that of the reference drug, doxorubicin, demonstrating the therapeutic potential of sulfonamide-based derivatives in cancer treatment [Alqasoumi et al., 2009].
Propriétés
IUPAC Name |
N-[4-(3,4,5-trimethylpyrazol-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-10(2)16-17(11(9)3)21(19,20)14-7-5-13(6-8-14)15-12(4)18/h5-8H,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHHLGQCJBGZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

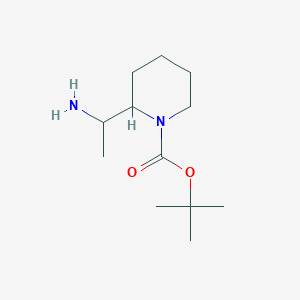
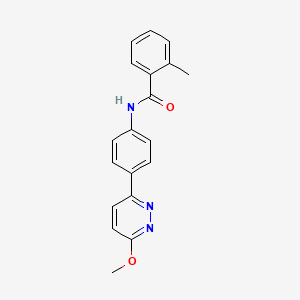
![(2R)-2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid](/img/structure/B2700866.png)
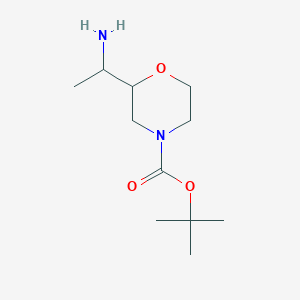
![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-isopropylacetamide](/img/structure/B2700868.png)
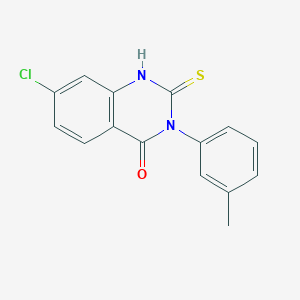
![2-[[1-(4-Fluoro-3-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2700871.png)
![1-(3-chlorobenzyl)-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2700872.png)

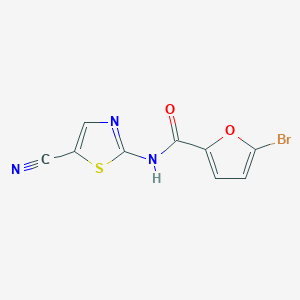
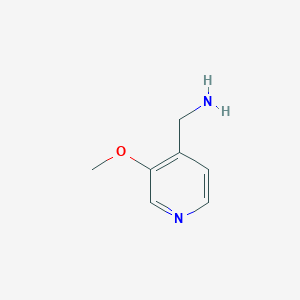
![N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2700879.png)
